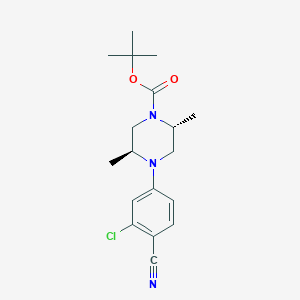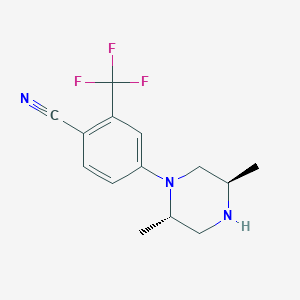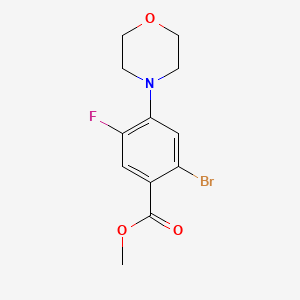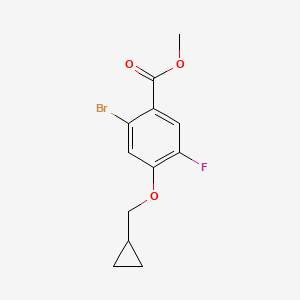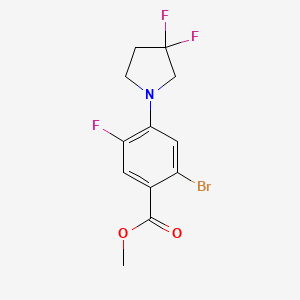
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzoate ester functional group, bromine, fluorine, and a difluoropyrrolidinyl moiety, making it a versatile molecule for chemical synthesis and research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-fluorobenzoic acid and 3,3-difluoropyrrolidine.
Esterification: The carboxylic acid group of 2-bromo-5-fluorobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-bromo-5-fluorobenzoate.
Nucleophilic Substitution: The difluoropyrrolidine is then introduced via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrolidine attacks the bromine-substituted carbon, replacing the bromine atom and forming the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and recrystallization would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the benzoate ester group.
Substitution Reactions: The fluorine atoms can be substituted under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides or nitriles.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidinyl moiety may enhance binding affinity and specificity, while the bromine and fluorine atoms can influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)benzonitrile
- 2-Bromo-4-(3,3-difluoropyrrolidin-1-yl)nitrobenzene
Uniqueness
Methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the difluoropyrrolidinyl moiety, makes it a valuable compound for various synthetic and research applications.
Eigenschaften
IUPAC Name |
methyl 2-bromo-4-(3,3-difluoropyrrolidin-1-yl)-5-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrF3NO2/c1-19-11(18)7-4-9(14)10(5-8(7)13)17-3-2-12(15,16)6-17/h4-5H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPVUCXVOGFNQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1Br)N2CCC(C2)(F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.12 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(NE,S)-N-[[3-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213252.png)
![(NE,R)-N-[[3-(difluoromethoxy)phenyl]methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213255.png)
![(NE,S)-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213256.png)
![(NE,R)-N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8213264.png)
